REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[O:12][N:11]=[C:10]([CH2:13][OH:14])[CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[O:12][N:11]=[C:10]([CH:13]=[O:14])[CH:9]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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178.6 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=CC1)C1=CC(=NO1)CO
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Name
|
|
Quantity
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400 g
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Type
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reactant
|
Smiles
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[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
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Name
|
|
Quantity
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2 L
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Type
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solvent
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Smiles
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ClCCl
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Name
|
|
Quantity
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2 L
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Type
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solvent
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Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting slurry was stirred over night at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The slurry was filtrated through celite
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Type
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DISTILLATION
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Details
|
the filtrate was distilled off
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Type
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ADDITION
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Details
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To the remaining solution EtOAc was added
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Type
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WASH
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Details
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The organic layer was washed with water, saturated brine
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
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Smiles
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ClC=1C=C(C=CC1)C1=CC(=NO1)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |